molecular formula C20H38O2 B14580115 Hexyl 11-cyclopropylundecanoate CAS No. 61350-85-4

Hexyl 11-cyclopropylundecanoate

Cat. No.: B14580115
CAS No.: 61350-85-4
M. Wt: 310.5 g/mol
InChI Key: JTXXJVYAMLVLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl 11-cyclopropylundecanoate is a branched-chain ester characterized by a hexyl alcohol moiety esterified with 11-cyclopropylundecanoic acid. While specific data on this compound are scarce in the provided evidence, its structural analogs (e.g., hexyl esters, cyclopropane-containing compounds) suggest applications in specialty solvents, fragrance formulations, or organic synthesis .

Properties

CAS No.

61350-85-4

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

hexyl 11-cyclopropylundecanoate

InChI

InChI=1S/C20H38O2/c1-2-3-4-13-18-22-20(21)15-12-10-8-6-5-7-9-11-14-19-16-17-19/h19H,2-18H2,1H3

InChI Key

JTXXJVYAMLVLOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCCCCCCCCC1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 11-cyclopropylundecanoate typically involves the esterification of 11-cyclopropylundecanoic acid with hexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

11-cyclopropylundecanoic acid+hexanolH2SO4Hexyl 11-cyclopropylundecanoate+H2O\text{11-cyclopropylundecanoic acid} + \text{hexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 11-cyclopropylundecanoic acid+hexanolH2​SO4​​Hexyl 11-cyclopropylundecanoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Hexyl 11-cyclopropylundecanoate can undergo several types of chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 11-cyclopropylundecanoic acid and hexanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: 11-cyclopropylundecanoic acid and hexanol.

    Reduction: 11-cyclopropylundecanol and hexanol.

    Transesterification: A new ester and hexanol.

Scientific Research Applications

Hexyl 11-cyclopropylundecanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of Hexyl 11-cyclopropylundecanoate in biological systems is not fully understood. it is believed to interact with cell membranes due to its amphiphilic nature, potentially disrupting microbial cell walls and leading to antimicrobial effects. The cyclopropyl group may also play a role in modulating the compound’s biological activity by affecting its binding to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

Hexyl 11-cyclopropylundecanoate’s cyclopropane moiety contrasts with linear esters (e.g., hexyl decanoate) and unsaturated analogs (e.g., heptyl undecylenate). Key differences include:

Compound Molecular Formula Molecular Weight Key Structural Feature CAS Number
This compound* C₂₀H₃₆O₂ ~308.5 Cyclopropane ring Not available
Hexyl decanoate C₁₆H₃₂O₂ 256.4 Linear carbon chain 5458-59-3
Heptyl undecylenate C₁₈H₃₄O₂ 282.47 Unsaturated (C=C bond) 68141-27-5
Hexyl isobutyrate C₁₀H₂₀O₂ 172.26 Branched alkyl group 2345-24-6

*Estimated based on structural analogs.

  • Cyclopropane vs.
  • Unsaturation Effects: Heptyl undecylenate’s double bond may confer susceptibility to oxidation, whereas the cyclopropane group in this compound could offer unique stability under thermal or acidic conditions .

Physical and Chemical Properties

  • Boiling Point and Solubility: Linear esters like hexyl decanoate exhibit lower boiling points (~245°C) and higher volatility compared to cyclopropane-containing esters, which likely have higher boiling points due to increased molecular weight and rigidity. Solubility in non-polar solvents (e.g., ethanol) is expected to be similar across esters .

Research Findings and Gaps

  • Analytical Methods: HS-SPME-GC-MS, as used for hexyl acetate in apple volatiles , could characterize this compound’s stability and degradation products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.